molecular formula C9H10N2O B11918649 N,6-dimethylbenzo[d]isoxazol-3-amine

N,6-dimethylbenzo[d]isoxazol-3-amine

Katalognummer: B11918649
Molekulargewicht: 162.19 g/mol
InChI-Schlüssel: OQRMFDGOGUWOSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,6-Dimethylbenzo[d]isoxazol-3-amine is a chemical compound with the molecular formula C9H10N2O. It belongs to the class of isoxazoles, which are known for their diverse biological activities and applications in medicinal chemistry. This compound has garnered interest due to its potential therapeutic properties and its role as a building block in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,6-dimethylbenzo[d]isoxazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,6-dimethylphenylhydrazine with ethyl oxalyl chloride to form the corresponding hydrazone, which is then cyclized to yield the desired isoxazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the integrity of the compound and minimize impurities .

Analyse Chemischer Reaktionen

Types of Reactions: N,6-Dimethylbenzo[d]isoxazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .

Wissenschaftliche Forschungsanwendungen

N,6-Dimethylbenzo[d]isoxazol-3-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N,6-dimethylbenzo[d]isoxazol-3-amine involves its interaction with specific molecular targets. For instance, it has been identified as a potent and selective inhibitor of the TRIM24 bromodomain, an epigenetic reader involved in tumorigenesis. By binding to this target, the compound can modulate gene expression and inhibit the proliferation of cancer cells .

Vergleich Mit ähnlichen Verbindungen

    N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine: Another isoxazole derivative with similar structural features but different biological activities.

    3,6-Dimethylbenzo[d]isoxazol-5-amine: Lacks the N-substitution but shares the core isoxazole structure.

Uniqueness: N,6-Dimethylbenzo[d]isoxazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit the TRIM24 bromodomain sets it apart from other isoxazole derivatives, making it a valuable compound for targeted therapeutic applications .

Eigenschaften

Molekularformel

C9H10N2O

Molekulargewicht

162.19 g/mol

IUPAC-Name

N,6-dimethyl-1,2-benzoxazol-3-amine

InChI

InChI=1S/C9H10N2O/c1-6-3-4-7-8(5-6)12-11-9(7)10-2/h3-5H,1-2H3,(H,10,11)

InChI-Schlüssel

OQRMFDGOGUWOSC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)C(=NO2)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.